molecular formula C19H23N3O5 B11183764 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide CAS No. 923698-92-4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide

Cat. No.: B11183764
CAS No.: 923698-92-4
M. Wt: 373.4 g/mol
InChI Key: WWUGEBKGQPNXAG-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[45]decan-3-yl}acetamide is a complex organic compound with a unique structure that includes a benzodioxole ring and a spirocyclic diazaspirodecane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxole ring through a cyclization reaction, followed by the introduction of the spirocyclic diazaspirodecane moiety via a series of condensation and cyclization reactions. The final step usually involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It can be used in the development of new polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: This compound has a similar benzodioxole ring but differs in the presence of a thienopyrimidine moiety.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole ring but have different heteroaryl groups fused to the indole moiety.

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[45]decan-3-yl}acetamide is unique due to its spirocyclic diazaspirodecane moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

923698-92-4

Molecular Formula

C19H23N3O5

Molecular Weight

373.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

InChI

InChI=1S/C19H23N3O5/c1-12-4-6-19(7-5-12)17(24)22(18(25)21-19)10-16(23)20-9-13-2-3-14-15(8-13)27-11-26-14/h2-3,8,12H,4-7,9-11H2,1H3,(H,20,23)(H,21,25)

InChI Key

WWUGEBKGQPNXAG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC4=C(C=C3)OCO4

solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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